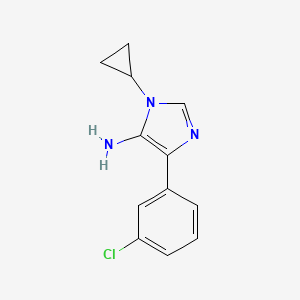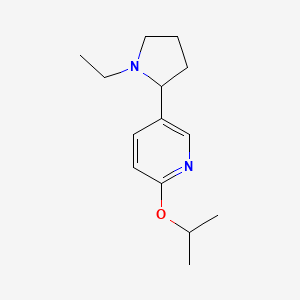
4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and thiol groups in its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups in the compound can form covalent bonds with target proteins, leading to the inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(pyridin-2-yl)-1,3,5-triazine: Similar structure but lacks the thiol group.
6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine: Contains an additional amino group.
4-(Pyridin-2-yl)-1,3,5-triazine-2-thiol: Lacks the amino group.
Uniqueness
4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of both amino and thiol groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1142208-59-0 |
|---|---|
Formule moléculaire |
C8H9N5S |
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
4-amino-2-pyridin-2-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione |
InChI |
InChI=1S/C8H9N5S/c9-7-11-6(12-8(14)13-7)5-3-1-2-4-10-5/h1-4,6H,(H4,9,11,12,13,14) |
Clé InChI |
NPEOIRKPPIFABT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2NC(=S)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)





![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)





